![molecular formula C18H24N4O2 B241043 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one, commonly known as MPP, is a synthetic compound that has been extensively studied for its potential use in the field of medicine. The compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The exact mechanism of action of MPP is not fully understood. However, it is believed that the compound acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. This dual mechanism of action is believed to contribute to the antidepressant and anxiolytic effects of the compound.
Efectos Bioquímicos Y Fisiológicos
MPP has been shown to have various biochemical and physiological effects in scientific research studies. The compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition. MPP has also been shown to reduce the levels of cortisol, a stress hormone that is associated with anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP has various advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, which makes it a suitable candidate for scientific research studies. However, MPP has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are various future directions for the scientific research of MPP. One potential direction is to study the compound's potential use in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Another potential direction is to study the compound's mechanism of action in more detail, which could lead to the development of more effective treatments for depression and anxiety. Additionally, further studies could be conducted to determine the optimal dosage and administration methods for MPP in various applications.
Conclusion:
In conclusion, MPP is a synthetic compound that has shown promising results in various scientific research studies. The compound has potential applications in the field of medicine, including its use as an antidepressant, anxiolytic, and antipsychotic agent. MPP has various advantages and limitations for lab experiments, and there are various future directions for the scientific research of the compound. Further studies are needed to fully understand the mechanism of action of MPP and its potential use in the treatment of various neurological disorders.
Métodos De Síntesis
MPP can be synthesized through various methods, including the reaction of 2-methoxyphenylpiperazine with propyl isocyanate in the presence of a base. The reaction results in the formation of MPP, which can be purified through column chromatography. The purity of the compound can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
MPP has been extensively studied for its potential use in the field of medicine. The compound has shown promising results in various scientific research studies, including its use as an antidepressant, anxiolytic, and antipsychotic agent. MPP has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propiedades
Nombre del producto |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one |
|---|---|
Fórmula molecular |
C18H24N4O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C18H24N4O2/c1-3-6-14-13-17(23)20-18(19-14)22-11-9-21(10-12-22)15-7-4-5-8-16(15)24-2/h4-5,7-8,13H,3,6,9-12H2,1-2H3,(H,19,20,23) |
Clave InChI |
JQTSYJYOPUZSSO-UHFFFAOYSA-N |
SMILES isomérico |
CCCC1=CC(=O)N=C(N1)N2CCN(CC2)C3=CC=CC=C3OC |
SMILES |
CCCC1=CC(=O)N=C(N1)N2CCN(CC2)C3=CC=CC=C3OC |
SMILES canónico |
CCCC1=CC(=O)N=C(N1)N2CCN(CC2)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



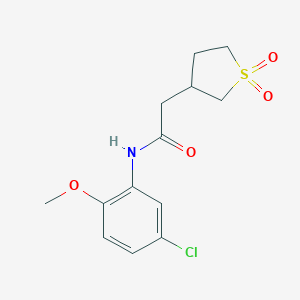
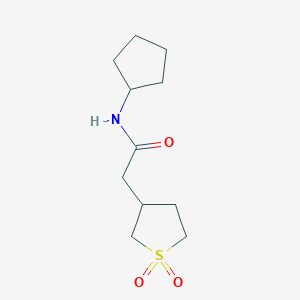

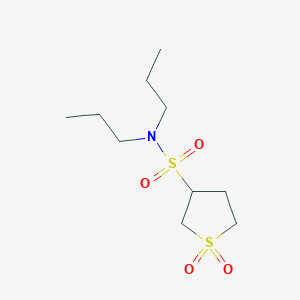
![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)
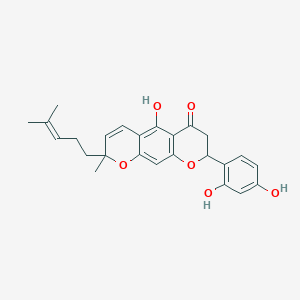
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
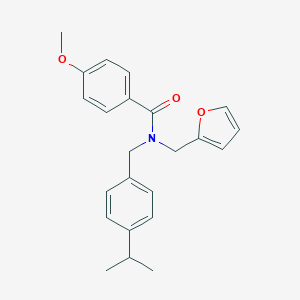
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)
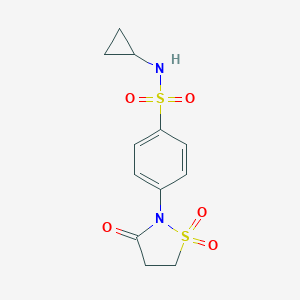
![2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)